2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives It is characterized by the presence of a piperazine ring attached to a benzodiazole moiety, which is further linked to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the ethanamine group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring .
Scientific Research Applications
2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring and benzodiazole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a benzodiazole ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains a piperazine ring attached to a pyrimidine moiety and is studied for its potential as an acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Uniqueness
The uniqueness of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a benzodiazole moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H22Cl3N5 |
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Molecular Weight |
354.7 g/mol |
IUPAC Name |
2-(6-piperazin-1-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C13H19N5.3ClH/c14-4-3-13-16-11-2-1-10(9-12(11)17-13)18-7-5-15-6-8-18;;;/h1-2,9,15H,3-8,14H2,(H,16,17);3*1H |
InChI Key |
BJVNOYDERQWJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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